1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a pyrazole ring, a carboxylic acid group, and a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a carboxylic acid group would likely make it acidic, and the trifluoromethyl group could potentially make the compound more lipophilic .Scientific Research Applications
Synthesis and Reactivity
A variety of pyridazine and pyrazole derivatives, including those structurally related to 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, have been synthesized for exploring their potential in various chemical reactions and biological activities. For instance, the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines involves starting from carboxylic acid derivatives and undergoing reactions such as with amines, ethyl chloroformate, and sodium azide, showcasing a broad range of chemical transformations and potential for generating novel compounds with significant antimicrobial activities against multiple microorganisms (El-Mariah, Hosny, & Deeb, 2006).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds, including pyrazole and pyridazinone derivatives, indicates their potential use in developing new antimicrobial agents. For example, certain synthesized compounds have shown high antimicrobial activities against a range of Gram-negative and Gram-positive bacteria, as well as fungi, highlighting the chemical's utility in pharmaceutical research and development for new antibacterial and antifungal therapies (Akbas & Berber, 2005).
Biological Activity and Drug Development
The exploration of biological activities and the synthesis of novel compounds related to this compound extend into various areas, including the development of analgesic agents. Efficient and environmentally benign synthesis methods have led to the creation of compounds with promising in vivo analgesic activities, which are corroborated by docking simulations and suggest potential as new analgesic drugs (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Chemical Synthesis and Applications
Future Directions
Mechanism of Action
- AK Scientific: (6-Chloropyridazin-3-yl)acetic acid
- ChemicalBook: (6-Chloropyridazin-3-yl)acetic acid
- Moustafa, A. H., & Nahas, N. M. (1997). Dipolar Additions with 1-(6-Chloropyridazin-3-yl)pyridinium-3-olate and 1,1′-(Pyridazine-3,6-diyl)di(pyridinium-3-olate). J. Chem. Res. (S), 138. DOI: 10.1039/A508001K
: AK Scientific. (n.d.). (6-Chloropyridazin-3-yl)acetic acid 1378804-33-1. Retrieved from source : ChemicalBook. (n.d.). (6-Chloropyridazin-3-yl)acetic acid | 1378804-33-1. Retrieved from source : Moustafa, A. H., & Nahas, N. M. (1997). Dipolar Additions with 1-(6-Chloropyridazin-3-yl)pyridinium-3-olate and 1,1′-(Pyridazine-3,6-diyl)di(pyridinium-3-olate). J. Chem. Res. (S), 138. DOI: [10.1039/A508001K](https://pubs.rsc.org/en
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-5-1-2-6(16-15-5)17-7(9(11,12)13)4(3-14-17)8(18)19/h1-3H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLPUPDQMJWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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